Benzyl ethyl malonate
Overview
Description
Benzyl ethyl malonate is an organic compound with the chemical formula C12H14O4. It is a colorless liquid with an aromatic flavor, soluble in common organic solvents such as ethanol and ether . This compound is stable to air and water and is often used as an intermediate in organic synthesis, particularly in the production of various drugs and pesticides .
Preparation Methods
Benzyl ethyl malonate can be synthesized through the condensation reaction of benzyl magnesium bromide and acetylacetone . The general steps involved in the preparation include:
Deprotonation: A base removes the most acidic proton from the ester to form an enolate.
Nucleophilic Substitution: The enolate acts as a nucleophile in an SN2 reaction with an alkyl halide to form a new carbon-carbon bond.
Hydrolysis: Acidic hydrolysis of the ester to give a carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation to give an enol, which tautomerizes back to the carboxylic acid.
Chemical Reactions Analysis
Benzyl ethyl malonate undergoes several types of chemical reactions:
Alkylation: The compound can be alkylated at the carbon alpha to both carbonyl groups.
Hydrolysis: Acidic hydrolysis converts the ester groups into carboxylic acids.
Decarboxylation: Upon heating, the carboxylic acid undergoes decarboxylation to yield an enol.
Common reagents used in these reactions include alkyl halides for nucleophilic substitution and acids for hydrolysis . Major products formed from these reactions include substituted acetic acids and enols .
Scientific Research Applications
Benzyl ethyl malonate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of benzyl ethyl malonate involves its role as an intermediate in organic synthesis. The compound undergoes deprotonation to form an enolate, which then participates in nucleophilic substitution reactions to form new carbon-carbon bonds . The enolate can also undergo hydrolysis and decarboxylation to yield various products .
Comparison with Similar Compounds
Benzyl ethyl malonate is similar to other malonic esters, such as diethyl malonate and dimethyl malonate . it is unique due to its benzyl group, which imparts different reactivity and properties compared to other malonic esters . Similar compounds include:
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Dimethyl malonate: Commonly used in organic synthesis as a building block.
This compound’s unique structure allows for specific applications in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
3-O-benzyl 1-O-ethyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-11(13)8-12(14)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNOCUSLPSCMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340170 | |
Record name | Benzyl ethyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42998-51-6 | |
Record name | Benzyl ethyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the catalytic activity of sulfate-modified catalysts in the synthesis of benzyl ethyl malonate?
A1: The research article [] highlights the effectiveness of various sulfate-modified catalysts in the transesterification reaction of diethyl malonate with benzyl alcohol to produce this compound and dibenzyl malonate. While all tested catalysts (except S-Al2O3) demonstrated activity, S-ZrO2 and S-MC exhibited good percentage yields (70% and 73% respectively) of total transesterification products. Interestingly, S-CNTs showed 100% selectivity towards this compound formation. The study concluded that moderate strength acid sites on the catalysts play a crucial role in the transesterification process.
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